1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol
Overview
Description
“1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol” is a chemical compound with the molecular formula C9H17NO . It has a molecular weight of 155.24 g/mol . This compound is used for research purposes and is not intended for human or veterinary use .
Molecular Structure Analysis
The InChI code for “1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol” is 1S/C9H17NO/c11-9(4-3-5-9)8-10-6-1-2-7-10/h11H,1-8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol” is a liquid at room temperature .Scientific Research Applications
Iron-Catalyzed Ring Expansion of Cyclobutanols
Research by Zhuang et al. (2022) developed a synthesis method for 1-pyrroline derivatives from cyclobutanol derivatives using MsONH3OTf as an aminating reagent. This one-pot procedure facilitates C-N bond/C═N bond formation via ring expansion, achieving moderate to good yields under mild conditions (Daijiao Zhuang, Tharcisse Gatera, Zhenyu An, Rulong Yan, 2022).
Photocycloaddition and Luminescence Sensing
Hu et al. (2015) described the synthesis and structural determination of a Zn(II) coordination polymer and its photocycloaddition product, highlighting its unique chain structure and photocyclodimerization properties. This study demonstrates the polymer's selective luminescence sensing of iron(III) ions and selective absorption of dyes, offering insights into photocycloaddition reactions and luminescence sensing applications (Feilong Hu, Yi-Xiang Shi, Huanni Chen, J. Lang, 2015).
DNA Photolyase and Cyclobutane Ring Breakage
Sancar (1994) elucidated the function of DNA photolyase in repairing DNA damaged by UV radiation through the energy of visible light. This enzyme utilizes visible light to break the cyclobutane ring of pyrimidine dimers in DNA, demonstrating a vital application in understanding DNA repair mechanisms (A. Sancar, 1994).
Cyclopenta[b]pyrroles from Triazines
Research by Ye et al. (2010) on the reactions of 1,2,4-triazines with cyclobutanone leading to cyclopenta[b]pyrroles provides insights into synthetic strategies and mechanistic studies of cyclopentapyrroles, highlighting the application of cyclobutanols in complex heterocyclic synthesis (Long Ye, Makhluf J Haddadin, Michael W Lodewyk, Andrew J Ferreira, James C Fettinger, Dean J Tantillo, Mark J Kurth, 2010).
Gold-Catalyzed Cycloisomerizations
Couty, Meyer, and Cossy (2009) investigated the gold-catalyzed cycloisomerizations of 1,6-ene-ynamides, leading to cyclobutanones or carbonyl compounds with a 2,3-methanopyrrolidine subunit. This study showcases the potential of catalytic processes in the efficient synthesis of complex cyclic structures (S. Couty, C. Meyer, J. Cossy, 2009).
properties
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9(4-3-5-9)8-10-6-1-2-7-10/h11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFQDWINIPUHSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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